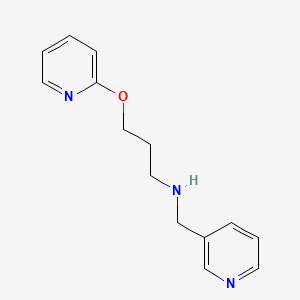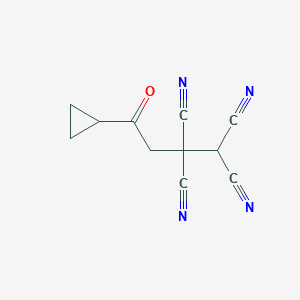![molecular formula C19H15ClN2O2S B11459926 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11459926.png)
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a synthetic organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the thiazolopyridine core.
Substitution Reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Thiazolopyridines can act as ligands in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of organic semiconductors and other advanced materials.
Biology
Enzyme Inhibition: These compounds may inhibit specific enzymes, making them useful in studying biochemical pathways.
Antimicrobial Activity: Potential use as antimicrobial agents against various pathogens.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Agriculture: Possible use as agrochemicals to protect crops from pests and diseases.
Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE would depend on its specific biological target. Generally, these compounds might interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA: Intercalating with nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Similar structure but with a pyrimidine ring instead of pyridine.
Benzothiazoles: Contain a benzene ring fused to a thiazole ring.
Pyridothiazoles: Pyridine ring fused to a thiazole ring.
Uniqueness
7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H15ClN2O2S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-14-7-5-11(6-8-14)17-18-19(25-22-17)15(10-16(23)21-18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
XNQRITQFCMZCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B11459851.png)
![2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459858.png)

![2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol](/img/structure/B11459864.png)
![3-{5-[1-(3-Chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11459867.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B11459872.png)

![3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459884.png)
![Prop-2-en-1-yl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11459892.png)
![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11459898.png)

![2-(3-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11459940.png)

![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]naphthalene-1-carboxamide](/img/structure/B11459956.png)
